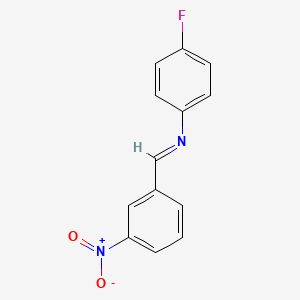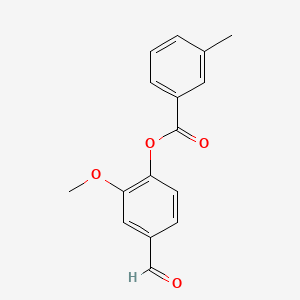
4-Formyl-2-methoxyphenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-Formyl-2-methoxyphenyl 3-methylbenzoate" is a chemical entity that can be synthesized and characterized for various properties and potential applications. It is related to a family of compounds that have been studied for their biological activities and chemical properties. The compound itself is not directly mentioned in the provided papers, but similar compounds with methoxyphenyl and methylbenzoate groups have been synthesized and analyzed, suggesting a relevance to the field of organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with readily available starting materials. For instance, the synthesis of a curcumin ester involved condensation reactions and was characterized using spectroscopic techniques . Similarly, a 5-chlorosalicylic acid derivative was synthesized through a two-step process . These methods could potentially be adapted for the synthesis of "4-Formyl-2-methoxyphenyl 3-methylbenzoate" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry are commonly used to determine the molecular structure of synthesized compounds . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques to predict and confirm the molecular geometry, electronic structure, and vibrational frequencies .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using various reactions. For example, the Vilsmeier–Haack formylation was used to introduce formyl groups into methoxybenzene derivatives . These reactions are influenced by the nature of the substituents and the reaction conditions. The reactivity of "4-Formyl-2-methoxyphenyl 3-methylbenzoate" could be explored in a similar manner to understand its behavior in synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are characterized by their spectroscopic signatures, molecular electrostatic potential, and reactivity descriptors . Nonlinear optical (NLO) properties and thermodynamic characteristics are also of interest, as they can inform the potential applications of these compounds in materials science . The solubility, melting point, and stability of "4-Formyl-2-methoxyphenyl 3-methylbenzoate" would be important physical properties to assess.
Scientific Research Applications
Synthesis of Functional Derivatives
4-Formyl-2-methoxyphenyl 3-methylbenzoate can be acylated to produce functional derivatives, including isoxazole and isothiazole heterocycles. This process involves the condensation of the compound with primary amines to afford corresponding Schiff bases. These derivatives have been shown to form complexes with palladium(II) chloride, demonstrating high catalytic activity in the Suzuki reaction of 3-bromobenzoic acid with 4-methoxyphenylboronic acid in water without an organic solvent (Potkin et al., 2019).
Preparation of 3-Formyl-2-Arylbenzo[b]furan Derivatives
An efficient method for the preparation of 3-formyl-2-arylbenzo[b]furan derivatives from 3-chloro-2-(2-methoxyaryl)-1-arylprop-2-en-1-one has been developed. This method avoids regioselectivity issues and allows for a one-pot procedure that includes demethylation, cyclization, and hydrolysis, yielding products in good to excellent yields. This advancement suggests potential applications in synthesizing compounds with specific structural motifs for further research in organic chemistry and material sciences (Liao et al., 2014).
Molecular Stability and Computational Analyses
Quantum chemical calculations have been performed on 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl) azomethine] phenyl-2-methylbenzoate to optimize its structure using Density Functional Theory (DFT). These studies include NMR isotropic shift values, IR data, dipole moments, HOMO-LUMO energy, and molecular surface analyses. Such computational analyses provide insight into the electronic properties, reactivity, and potential applications of these compounds in medicinal chemistry and materials science (Kotan & Yuksek, 2021).
Antimicrobial and Antifungal Activities
Research has also explored the biological activity of derivatives related to 4-Formyl-2-methoxyphenyl 3-methylbenzoate. Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate that such compounds exhibit moderate activity against bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (Vinusha et al., 2015).
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-4-3-5-13(8-11)16(18)20-14-7-6-12(10-17)9-15(14)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLISEHSQWOELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271962 |
Source


|
| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 3-methylbenzoate | |
CAS RN |
321725-87-5 |
Source


|
| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321725-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

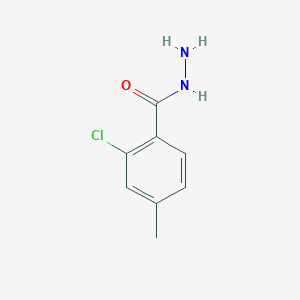
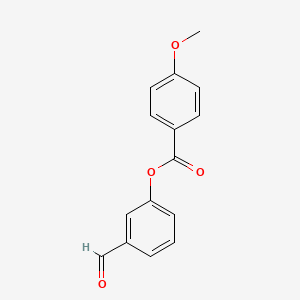
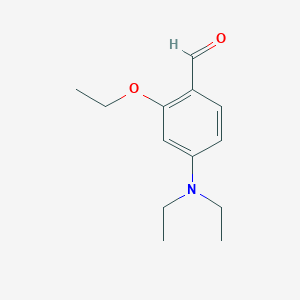
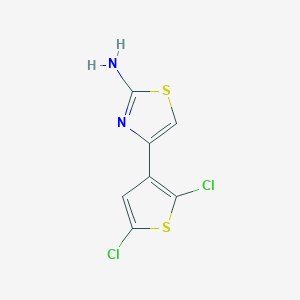
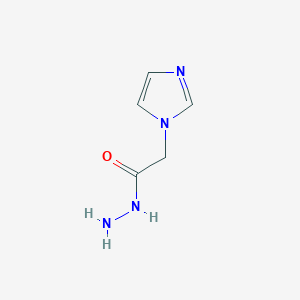
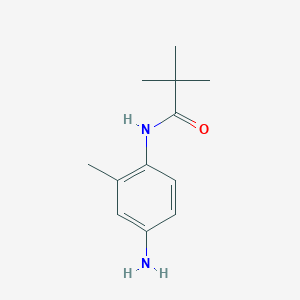
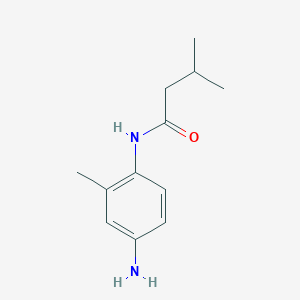
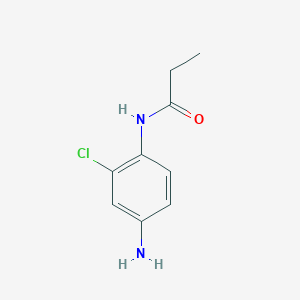
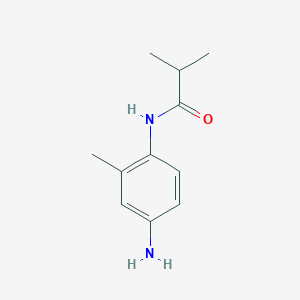
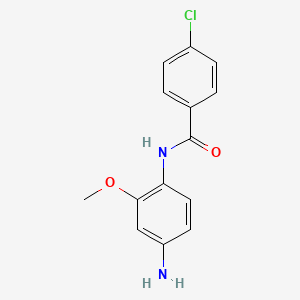
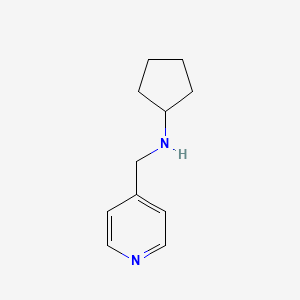
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)
